molecular formula C17H23NO3 B5770537 ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B5770537
M. Wt: 289.4 g/mol
InChI Key: SGJATEGUHHXXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as IBN-1, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been used extensively in scientific research due to its unique properties. IBN-1 has been studied for its potential use in drug discovery, as well as for its applications in biochemical and physiological research.

Mechanism of Action

The exact mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is not fully understood, but it is believed to act on certain receptors in the brain, particularly the serotonin 5-HT2A receptor. It has also been shown to have an effect on other receptors, such as the dopamine D2 receptor. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is believed to modulate the activity of these receptors, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to have an impact on the release of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes, such as monoamine oxidase. These effects can have an impact on various physiological processes, such as mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate in lab experiments is its high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs that target these receptors. However, one limitation of using ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are a number of future directions for research involving ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate. One area of focus is the development of new drugs that target the receptors that ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is known to interact with. Another area of focus is the study of the biochemical and physiological effects of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, particularly in relation to its potential use in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate and its impact on various physiological processes.

Synthesis Methods

Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is typically synthesized through a multi-step process that involves the reaction of various chemicals. One common method involves the reaction of isobutyraldehyde, 2-methylindole, and methoxyacetic acid, which is then followed by esterification with ethanol. The resulting compound is then purified through various methods, such as recrystallization or column chromatography.

Scientific Research Applications

Ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been used extensively in scientific research due to its unique properties. It has been studied for its potential use in drug discovery, particularly in the development of new treatments for cancer and neurological disorders. ethyl 1-isobutyl-5-methoxy-2-methyl-1H-indole-3-carboxylate has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs that target these receptors.

properties

IUPAC Name

ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-6-21-17(19)16-12(4)18(10-11(2)3)15-8-7-13(20-5)9-14(15)16/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJATEGUHHXXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate

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